molecular formula C11H11ClFN3OS B1285095 5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 861444-14-6

5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1285095
M. Wt: 287.74 g/mol
InChI Key: PIPCJYHUOLPCNP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazole derivatives has been a subject of interest due to their potential biological activities. In the context of 5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol, although not directly synthesized in the provided papers, similar compounds have been prepared using various methods. For instance, the synthesis of 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives was achieved from 3-amino-2-thiophenecarboxylic acid methyl ester, indicating the use of amino acids and esters as starting materials for triazole derivatives . Another method involved microwave-assisted synthesis, which is a rapid and convenient approach for the condensation of 3-mercapto-4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole with various aromatic aldehydes . These methods highlight the versatility and efficiency of synthesizing triazole derivatives, which could be applied to the compound of interest.

Molecular Structure Analysis

The molecular structure of triazole derivatives is crucial for their biological activity. The characterization of 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione was performed using quantum chemical calculations and spectral techniques, which provided insights into the optimized geometry, vibrational frequencies, and NMR chemical shift values . Such detailed analysis is essential for understanding the structure-activity relationship, which can be inferred for the compound .

Chemical Reactions Analysis

The reactivity of triazole derivatives can be inferred from the synthesis methods and the functional groups present in the molecules. For example, the synthesis of 5-aryl-3-[(1-dialcoxyphosphonyl)methyl]-1,2,4-triazoles involved the treatment of trialkylphosphites with 5-aryl-3-chloromethyl-1,2,4-triazoles . This indicates that triazole derivatives can undergo reactions with phosphites, which could be

Future Directions

Given the wide range of biological activities exhibited by triazole derivatives, this compound could potentially be of interest in the development of new pharmaceuticals or agrochemicals . Further studies would be needed to explore its specific activities and potential applications.

properties

IUPAC Name

3-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3OS/c1-2-16-10(14-15-11(16)18)6-17-7-3-4-9(13)8(12)5-7/h3-5H,2,6H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPCJYHUOLPCNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3-chloro-4-fluorophenoxy)methyl]-4-ethyl-4H-1,2,4-triazole-3-thiol

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